molecular formula C12H10N4 B3057146 2,8-Phenazinediamine CAS No. 7704-40-7

2,8-Phenazinediamine

Cat. No.: B3057146
CAS No.: 7704-40-7
M. Wt: 210.23 g/mol
InChI Key: CCBDBWAKDHGKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Phenazinediamine is an organic compound with the molecular formula C12H10N4 It is a derivative of phenazine, characterized by the presence of two amino groups at the 2 and 8 positions on the phenazine ring

Mechanism of Action

Target of Action

It’s known that aromatic amines like 2,8-phenazinediamine can interact with various biological targets due to their rich organic chemistry .

Mode of Action

It’s known that aromatic amines can interact with their targets through various mechanisms, including hydrogen bonding, π-π stacking, and electrostatic interactions

Biochemical Pathways

One study found that this compound was associated with mutagenic activity in surface water receiving industrial wastewater effluent . This suggests that this compound might interfere with DNA replication or repair, but further studies are needed to confirm this and identify other affected pathways.

Pharmacokinetics

As an aromatic amine, it’s likely to have good absorption due to its planar structure and ability to form hydrogen bonds . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and interactions with transport proteins and metabolic enzymes .

Result of Action

Given its potential mutagenic activity , it might cause DNA damage or mutations at the molecular level, which could lead to cellular changes such as altered gene expression or cell cycle disruption.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other chemicals . Furthermore, its action might be modulated by biological factors such as the target’s expression level, cellular location, and post-translational modifications.

Chemical Reactions Analysis

Types of Reactions: 2,8-Phenazinediamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different phenazine derivatives.

    Reduction: The compound can be reduced to form dihydrophenazine derivatives.

    Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenazine derivatives.

    Reduction: Dihydrophenazine derivatives.

    Substitution: Amino-substituted phenazine derivatives.

Scientific Research Applications

2,8-Phenazinediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,3-Diaminophenazine: Another phenazine derivative with amino groups at the 2 and 3 positions.

    2,7-Diaminophenazine: A phenazine derivative with amino groups at the 2 and 7 positions.

Uniqueness: 2,8-Phenazinediamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical and physical properties compared to other phenazine derivatives. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound in various research applications .

Properties

IUPAC Name

phenazine-2,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBDBWAKDHGKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227846
Record name 2,8-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7704-40-7
Record name 2,8-Diaminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7704-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Phenazinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Phenazinediamine
Reactant of Route 2
Reactant of Route 2
2,8-Phenazinediamine
Reactant of Route 3
2,8-Phenazinediamine
Reactant of Route 4
2,8-Phenazinediamine
Reactant of Route 5
2,8-Phenazinediamine
Reactant of Route 6
2,8-Phenazinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.